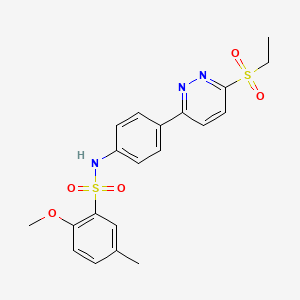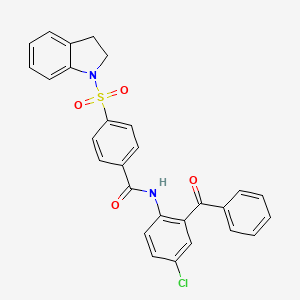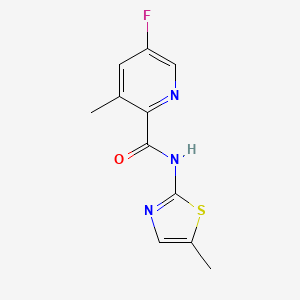
N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic acids, which are converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final step often involves a reaction with an appropriate substituted 2-bromoacetamide in the presence of a solvent like DMF and a base such as sodium hydride (NaH) . Although the specific synthesis of "N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is not detailed in the provided papers, the general method suggests that a similar approach could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by spectral techniques such as EI-MS, IR, and NMR . These techniques help confirm the successful synthesis of the compounds by identifying functional groups, molecular weight, and the chemical environment of the atoms within the molecule. The presence of the 1,3,4-oxadiazole ring contributes to the biological activity of these compounds due to its electron-rich nature, which facilitates interactions with biological targets.
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are reactive towards nucleophiles due to the presence of the electrophilic oxadiazole ring. They can undergo further chemical transformations, which can be exploited to synthesize a wide range of biologically active molecules. The reactivity of these compounds can be tailored by substituting different functional groups at various positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the oxadiazole ring and the overall molecular structure. These properties are crucial for determining the compound's suitability for drug development, as they affect the compound's bioavailability and pharmacokinetics . The biological activity of these compounds is often screened using various assays to determine their potential as therapeutic agents. For instance, antimicrobial, hemolytic, and enzyme inhibition activities have been reported for these derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,3,4-Oxadiazole derivatives have been synthesized and characterized using various techniques, including NMR, IR, and elemental analysis. These compounds are of interest due to their pharmacological activities, including antimicrobial and anti-inflammatory effects. For instance, a study detailed the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the structural determination through NMR and other techniques (Li Ying-jun, 2012).
Antimicrobial and Antifungal Applications
Compounds with the 1,3,4-oxadiazole moiety have shown potential in antimicrobial and antifungal applications. A study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species (Samreen Gul et al., 2017).
Anticancer Research
The exploration of 1,3,4-oxadiazole derivatives extends to anticancer research, where certain compounds have been evaluated for their efficacy against various cancer cell lines. For example, a study focused on designing, synthesizing, and evaluating 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showcasing their potential in treating small lung cancer (Ishan I. Panchal et al., 2020).
Anti-Inflammatory and Analgesic Effects
Substituted 1,3,4-oxadiazoles have demonstrated anti-inflammatory and analgesic properties. A research study synthesized various substituted 1,3,4-oxadiazoles and evaluated their anti-inflammatory activity, revealing significant effects compared to standard drugs (L. Nargund et al., 1994).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13(27)22-16-7-5-8-17(11-16)23-20(28)12-26-18-9-4-3-6-15(18)10-19(26)21-25-24-14(2)29-21/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKCQCNNKXPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)


![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)

![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)
